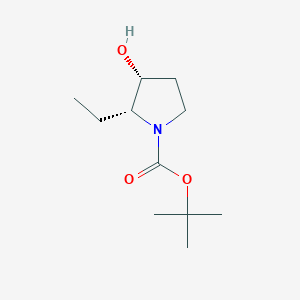![molecular formula C11H10BrNS B2637767 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole CAS No. 500690-88-0](/img/structure/B2637767.png)
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound with the molecular formula C11H10BrNS and a molecular weight of 268.17 g/mol . This compound is characterized by a fused ring system that includes a bromine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with thiopyran derivatives in the presence of a base to facilitate the cyclization process . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for temperature and pressure control is crucial in industrial settings to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the fused ring system allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Thiopyrano[4,3-b]indole: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromoindole: Contains a bromine atom but lacks the thiopyrano ring, affecting its chemical properties and applications.
Uniqueness
8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is unique due to its fused ring system and the presence of a bromine atom, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLZIWCYOSPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)
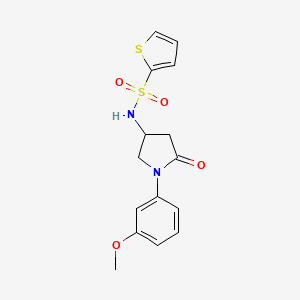
![1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}urea](/img/structure/B2637689.png)
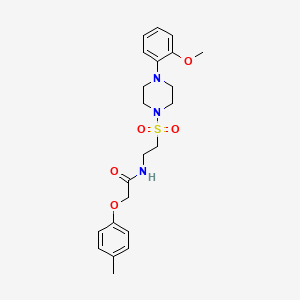
![2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE](/img/structure/B2637691.png)
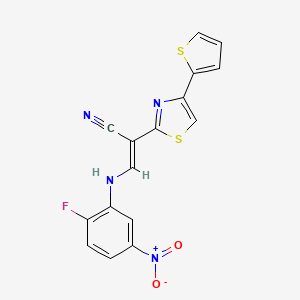
![Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B2637695.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)
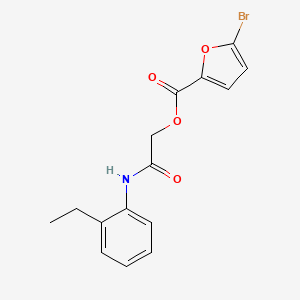
![2-[(2,4-dichlorophenyl)carbamoyl]acetic Acid](/img/structure/B2637699.png)
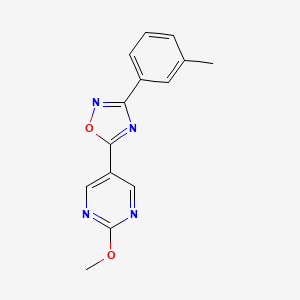
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)
![N'-(2-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2637704.png)
